molecular formula C7H8FNO2 B1404729 (3-Fluoro-5-methoxypyridin-2-yl)methanol CAS No. 1227581-08-9

(3-Fluoro-5-methoxypyridin-2-yl)methanol

Cat. No. B1404729
CAS RN: 1227581-08-9
M. Wt: 157.14 g/mol
InChI Key: YUVPAKXIHMECND-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2 . It has a molecular weight of 157.14 . This compound is used in scientific research and has diverse applications, including drug synthesis and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a fluoro group at the 3rd position and a methoxy group at the 5th position . The methanol group is attached to the 2nd position of the pyridine ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 157.14 . The density is predicted to be 1.260±0.06 g/cm3 . The boiling point is predicted to be 230.7±35.0 °C . Unfortunately, no information about the melting point was found in the search results.

Scientific Research Applications

1. Synthesis of Hydroindolenones and Hydroquinolenones

Research demonstrates the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones through the oxidation of open-chain phenols. This involves the use of methanol and pyridinium polyhydrogen fluoride, which leads to the formation of these compounds through intramolecular conjugate addition (Karam et al., 1999).

2. Pyridine Nucleosides Related to Fluorouracil

Another study explores the synthesis of pyridine nucleosides related to 5-fluorouracil. This research involves the conversion of 5-fluoro-2-methoxypyridine into various compounds, highlighting its utility in creating nucleosides that are structurally similar to known therapeutic agents (Nesnow & Heidelberger, 1973).

3. Reactions with Pyridine

Studies have shown that pyridine reacts with certain compounds to produce a mixture of products, including 2-fluoropyridine and 2-pyridyl fluorosulphonate, among others. The reaction of 3-chloropyridine with specific reagents in methanol, for example, leads to the formation of 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).

4. Synthesis of Indole Derivatives

The synthesis of certain indole derivatives involves the coupling of formamidine acetate and dimethylmethoxymalonate in methanol. This process highlights the role of methanol and related compounds in synthesizing complex organic molecules (Haynes & Swigor, 1994).

5. Fluorination of Organic Molecules

Research on the room-temperature fluorination of organic molecules with CsSO4F indicates the formation of various fluorinated derivatives. This study demonstrates the reactivity of fluorine-containing compounds in different solvents, including methanol (Stavber & Zupan, 1983).

6. Effect of Structure on H-D Exchange

A study focusing on the structure of certain pyrimidin-4-ones reveals how the presence of a fluorine atom influences H-D exchange under base-catalyzed conditions. This research underscores the chemical behavior of fluorine-substituted compounds in different molecular environments (Kheifets et al., 2004).

Safety and Hazards

The safety information for “(3-Fluoro-5-methoxypyridin-2-yl)methanol” indicates that it has some hazards associated with it. The GHS pictogram indicates a warning signal . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-fluoro-5-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVPAKXIHMECND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287968
Record name 3-Fluoro-5-methoxy-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227581-08-9
Record name 3-Fluoro-5-methoxy-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methoxy-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-5-methoxypyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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